LCL161

Content Navigation

CAS Number

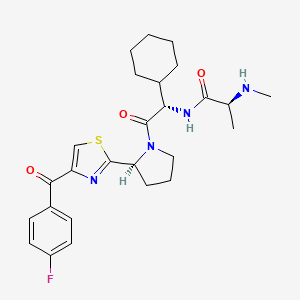

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

LCL161 is an orally bioavailable, monovalent second mitochondrial-derived activator of caspases (SMAC) mimetic designed to antagonize Inhibitor of Apoptosis Proteins (IAPs). By mimicking the natural SMAC protein, LCL161 binds to IAPs like XIAP, cIAP1, and cIAP2, which are often overexpressed in cancer cells and suppress apoptosis. This action promotes the degradation of cIAP1 and cIAP2, freeing caspases to initiate programmed cell death. Its primary utility in a research setting is to reinstate apoptotic machinery, making it a valuable tool for investigating cancer therapies, particularly in combination with other cytotoxic agents or radiotherapy.

References

- [1] Chen, Y. C., & Cheung, C. H. A. (2020). An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment. Applied Sciences, 11(1), 191.

- [2] National Cancer Institute. (n.d.). NCI Drug Dictionary: SMAC mimetic LCL161. National Cancer Institute.

- [3] National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 24737642, Lcl-161. PubChem.

- [4] Infante, J. R., Dees, E. C., Olszanski, A. J., et al. (2014). Phase I Dose-Escalation Study of LCL161, an Oral Inhibitor of Apoptosis Proteins Inhibitor, in Patients With Advanced Solid Tumors. Journal of Clinical Oncology, 32(28), 3103–3110.

- [5] Richmond, J., et al. (2018). The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma. Blood Advances, 2(23), 3523–3534.

- [6] Liv Hospital. (2026, March 30). SMAC mimetic LCL161. Liv Hospital Ulus.

- [7] Song, T., et al. (2017). LCL161, a SMAC mimetic, preferentially radiosensitizes human papillomavirus negative head and neck squamous cell carcinoma. Oncotarget, 8(52), 89756–89768.

While several SMAC mimetics exist, they are not functionally interchangeable due to critical differences in structure, valency, and binding profiles, which directly impact experimental outcomes. LCL161 is a monovalent agent, contrasting with bivalent mimetics like Birinapant. This structural difference influences binding affinity and specificity for different IAP proteins; for instance, Birinapant preferentially targets cIAP1 and cIAP2 over XIAP, whereas LCL161 is considered a pan-IAP inhibitor with more balanced affinity for XIAP, cIAP1, and cIAP2. Furthermore, LCL161's established oral bioavailability simplifies in vivo study design compared to alternatives that may require intravenous administration. Substituting LCL161 with another SMAC mimetic without considering these specific properties can lead to altered efficacy, different pharmacodynamic effects, and potentially confounding results, especially in combination studies where target engagement and pharmacokinetic profiles are critical.

References

- [1] Chen, Y. C., & Cheung, C. H. A. (2020). An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment. Applied Sciences, 11(1), 191.

- [2] Infante, J. R., Dees, E. C., Olszanski, A. J., et al. (2014). Phase I Dose-Escalation Study of LCL161, an Oral Inhibitor of Apoptosis Proteins Inhibitor, in Patients With Advanced Solid Tumors. Journal of Clinical Oncology, 32(28), 3103–3110.

- [3] National Cancer Institute. (n.d.). NCI Drug Dictionary: SMAC mimetic LCL161. National Cancer Institute.

High-Potency IAP Inhibition with Nanomolar Efficacy

LCL161 demonstrates potent, single-digit nanomolar inhibition of cIAP1 and double-digit nanomolar inhibition of XIAP. In a cell-based assay using MDA-MB-231 cells, LCL161 inhibited cIAP1 with an IC50 of 0.4 nM. In a separate assay with HEK293 cells, it inhibited XIAP with an IC50 of 35 nM. This sub-nanomolar potency against cIAP1 is a key performance indicator, enabling effective target degradation at low concentrations, as demonstrated by significant cIAP1 downregulation starting at just 0.5 nM in cellular models.

| Evidence Dimension | IC50 for IAP Inhibition |

| Target Compound Data | cIAP1: 0.4 nM; XIAP: 35 nM |

| Comparator Or Baseline | Other SMAC mimetics like AT-406 (Debio 1143) show Ki values of 1.9 nM for cIAP1 and 66.4 nM for XIAP. |

| Quantified Difference | LCL161 shows approximately 4.75-fold higher potency for cIAP1 and 1.9-fold higher potency for XIAP compared to AT-406 based on these values. |

| Conditions | Cell-based assays (MDA-MB-231 for cIAP1, HEK293 for XIAP) for LCL161; Ki values for AT-406. |

This high potency ensures maximal target engagement at lower, more specific concentrations, reducing the risk of off-target effects and lowering the required material quantity for in vitro and in vivo experiments.

Processability Advantage: Confirmed Oral Bioavailability for Simplified In Vivo Studies

LCL161 is an orally bioavailable SMAC mimetic, a critical feature for processability and ease of use in preclinical animal studies. Clinical data from a Phase I trial confirmed that LCL161 is rapidly absorbed after oral administration, with time to maximum plasma concentration (Tmax) occurring between 0.5 and 2 hours. This contrasts with some other SMAC mimetics, such as the bivalent compound Birinapant, which has been primarily evaluated via intravenous administration in clinical trials. The availability of a well-tolerated oral tablet formulation simplifies dosing schedules, reduces animal handling stress, and avoids formulation challenges associated with IV-only compounds.

| Evidence Dimension | Route of Administration in Clinical/Preclinical Models |

| Target Compound Data | Oral (demonstrated in mice and humans) |

| Comparator Or Baseline | Birinapant (IV administration in clinical trials) |

| Quantified Difference | Qualitative but critical difference in administration route, simplifying experimental logistics. |

| Conditions | In vivo preclinical xenograft models and human Phase I clinical trials. |

Procuring an orally active compound like LCL161 significantly reduces the complexity and cost of in vivo experiments by eliminating the need for IV catheterization or complex parenteral formulations.

Demonstrated Synergy in Combination Therapy Models

A key value proposition for LCL161 is its ability to synergistically enhance the efficacy of standard chemotherapeutics, a critical factor for translational research. In preclinical models of cholangiocarcinoma, combining LCL161 with the standard-of-care duplet Gemcitabine/Cisplatin (GEM/CIS) resulted in a synergistic killing effect on both drug-sensitive parental cells and drug-resistant variants. This chemosensitization effect has been observed across multiple cancer types and drug classes; for example, LCL161 strongly synergizes with vinca alkaloids in neuroblastoma models, significantly increasing apoptosis compared to the chemotherapeutic agent alone. This ability to overcome or prevent drug resistance makes LCL161 a more robust choice for combination studies than agents with less-documented synergistic potential.

| Evidence Dimension | Synergistic Efficacy with Chemotherapy |

| Target Compound Data | Demonstrates strong synergy with Gemcitabine/Cisplatin in cholangiocarcinoma and with vinca alkaloids in neuroblastoma. |

| Comparator Or Baseline | Monotherapy with standard chemotherapeutic agents. |

| Quantified Difference | Qualitatively demonstrates synergistic cell killing and apoptosis induction in resistant and sensitive cell lines. |

| Conditions | In vitro cell culture models of cholangiocarcinoma and neuroblastoma. |

For researchers investigating combination therapies or mechanisms of drug resistance, procuring LCL161 provides a tool with validated potential to enhance the efficacy of existing agents, increasing the likelihood of significant experimental findings.

In Vivo Efficacy and PK/PD Studies Requiring Oral Administration

For preclinical xenograft or syngeneic models where ease of administration and reduced animal stress are priorities, LCL161 is a primary choice. Its confirmed oral bioavailability allows for simple, repeatable dosing via oral gavage, bypassing the need for complex and invasive intravenous setups required for compounds like Birinapant. This is ideal for long-term efficacy studies or PK/PD models where daily or weekly dosing is required.

Investigating Mechanisms to Overcome Chemoresistance

LCL161 is highly suitable for studies aimed at sensitizing resistant cancer cell lines to standard-of-care agents. Its demonstrated ability to synergize with drugs like cisplatin, gemcitabine, and vinca alkaloids makes it a powerful tool to explore IAP-mediated survival pathways as a mechanism of resistance. Researchers can use LCL161 to test hypotheses about reinstating apoptosis in models that have become refractory to conventional treatments.

Studies Requiring Potent, Pan-IAP Inhibition

When an experimental design requires broad and potent suppression of multiple IAP family members (cIAP1, cIAP2, and XIAP), LCL161 is a more appropriate choice than IAP antagonists with a preferential binding profile. Its high, nanomolar potency against both cIAP1 (0.4 nM) and XIAP (35 nM) ensures comprehensive target engagement, which is critical for elucidating the roles of the entire IAP family in a given biological context.

References

- [1] Infante, J. R., Dees, E. C., Olszanski, A. J., et al. (2014). Phase I Dose-Escalation Study of LCL161, an Oral Inhibitor of Apoptosis Proteins Inhibitor, in Patients With Advanced Solid Tumors. Journal of Clinical Oncology, 32(28), 3103–3110.

- [2] Amaravadi, R. K., et al. (2015). A Phase I Study of the SMAC-Mimetic Birinapant in Adults with Refractory Solid Tumors or Lymphoma. Molecular Cancer Therapeutics, 14(11), 2557-2563.

- [3] Chaikuad, A., et al. (2022). Combining the SMAC mimetic LCL161 with Gemcitabine plus Cisplatin therapy inhibits and prevents the emergence of multidrug resistance in cholangiocarcinoma. Frontiers in Oncology, 12, 978161.

- [4] Vormohr, M., et al. (2016). Smac mimetic LCL161 supports neuroblastoma chemotherapy in a drug class-dependent manner and synergistically interacts with ALK inhibitor TAE684 in cells with ALK mutation F1174L. Oncotarget, 7(48), 79015–79031.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Fulda S. Targeting inhibitor of apoptosis proteins for cancer therapy: a double-edge sword? J Clin Oncol. 2014 Oct 1;32(28):3190-1. doi: 10.1200/JCO.2014.56.8741. Epub 2014 Aug 11. PubMed PMID: 25113757.

3: Infante JR, Dees EC, Olszanski AJ, Dhuria SV, Sen S, Cameron S, Cohen RB. Phase I dose-escalation study of LCL161, an oral inhibitor of apoptosis proteins inhibitor, in patients with advanced solid tumors. J Clin Oncol. 2014 Oct 1;32(28):3103-10. doi: 10.1200/JCO.2013.52.3993. Epub 2014 Aug 11. PubMed PMID: 25113756.

4: Tian A, Wilson GS, Lie S, Wu G, Hu Z, Hebbard L, Duan W, George J, Qiao L. Synergistic effects of IAP inhibitor LCL161 and paclitaxel on hepatocellular carcinoma cells. Cancer Lett. 2014 Sep 1;351(2):232-41. doi: 10.1016/j.canlet.2014.06.006. Epub 2014 Jun 27. PubMed PMID: 24976294.

5: Faye MD, Beug ST, Graber TE, Earl N, Xiang X, Wild B, Langlois S, Michaud J, Cowan KN, Korneluk RG, Holcik M. IGF2BP1 controls cell death and drug resistance in rhabdomyosarcomas by regulating translation of cIAP1. Oncogene. 2015 Mar 19;34(12):1532-41. doi: 10.1038/onc.2014.90. Epub 2014 Apr 7. PubMed PMID: 24704827.

6: Ramakrishnan V, Painuly U, Kimlinger T, Haug J, Rajkumar SV, Kumar S. Inhibitor of apoptosis proteins as therapeutic targets in multiple myeloma. Leukemia. 2014 Jul;28(7):1519-28. doi: 10.1038/leu.2014.2. Epub 2014 Jan 9. PubMed PMID: 24402161; PubMed Central PMCID: PMC4090267.

7: Vázquez-Sánchez EA, Rodríguez-Romero M, Sánchez-Torres LE, Rodríguez-Martínez S, Cancino-Diaz JC, Rodríguez-Cortes O, García-López ES, Cancino-Diaz ME. Peptidoglycan from Staphylococcus aureus has an anti-apoptotic effect in HaCaT keratinocytes mediated by the production of the cellular inhibitor of apoptosis protein-2. Microbiol Immunol. 2014 Feb;58(2):87-95. doi: 10.1111/1348-0421.12126. PubMed PMID: 24372854.

8: Fulda S. Molecular pathways: targeting inhibitor of apoptosis proteins in cancer--from molecular mechanism to therapeutic application. Clin Cancer Res. 2014 Jan 15;20(2):289-95. doi: 10.1158/1078-0432.CCR-13-0227. Epub 2013 Nov 22. Review. PubMed PMID: 24270683.

9: Qin Q, Zuo Y, Yang X, Lu J, Zhan L, Xu L, Zhang C, Zhu H, Liu J, Liu Z, Tao G, Dai S, Zhang X, Ma J, Cai J, Sun X. Smac mimetic compound LCL161 sensitizes esophageal carcinoma cells to radiotherapy by inhibiting the expression of inhibitor of apoptosis protein. Tumour Biol. 2014 Mar;35(3):2565-74. doi: 10.1007/s13277-013-1338-2. Epub 2013 Oct 30. PubMed PMID: 24170321.

10: Sauer M, Reiners KS, Hansen HP, Engert A, Gasser S, von Strandmann EP. Induction of the DNA damage response by IAP inhibition triggers natural immunity via upregulation of NKG2D ligands in Hodgkin lymphoma in vitro. Biol Chem. 2013 Oct;394(10):1325-31. doi: 10.1515/hsz-2013-0161. PubMed PMID: 23787466.

11: Dhuria S, Einolf H, Mangold J, Sen S, Gu H, Wang L, Cameron S. Time-dependent inhibition and induction of human cytochrome P4503A4/5 by an oral IAP antagonist, LCL161, in vitro and in vivo in healthy subjects. J Clin Pharmacol. 2013 Jun;53(6):642-53. doi: 10.1002/jcph.79. Epub 2013 Apr 15. PubMed PMID: 23585187.

12: Yuan Z, Syrkin G, Adem A, Geha R, Pastoriza J, Vrikshajanani C, Smith T, Quinn TJ, Alemu G, Cho H, Barrett CJ, Arap W, Pasqualini R, Libutti SK. Blockade of inhibitors of apoptosis (IAPs) in combination with tumor-targeted delivery of tumor necrosis factor-α leads to synergistic antitumor activity. Cancer Gene Ther. 2013 Jan;20(1):46-56. doi: 10.1038/cgt.2012.83. Epub 2012 Nov 16. PubMed PMID: 23154431; PubMed Central PMCID: PMC3534156.

13: Knights AJ, Fucikova J, Pasam A, Koernig S, Cebon J. Inhibitor of apoptosis protein (IAP) antagonists demonstrate divergent immunomodulatory properties in human immune subsets with implications for combination therapy. Cancer Immunol Immunother. 2013 Feb;62(2):321-35. doi: 10.1007/s00262-012-1342-1. Epub 2012 Aug 26. PubMed PMID: 22923192.

14: Chen KF, Lin JP, Shiau CW, Tai WT, Liu CY, Yu HC, Chen PJ, Cheng AL. Inhibition of Bcl-2 improves effect of LCL161, a SMAC mimetic, in hepatocellular carcinoma cells. Biochem Pharmacol. 2012 Aug 1;84(3):268-77. doi: 10.1016/j.bcp.2012.04.023. Epub 2012 May 9. PubMed PMID: 22580047.

15: Houghton PJ, Kang MH, Reynolds CP, Morton CL, Kolb EA, Gorlick R, Keir ST, Carol H, Lock R, Maris JM, Billups CA, Smith MA. Initial testing (stage 1) of LCL161, a SMAC mimetic, by the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2012 Apr;58(4):636-9. doi: 10.1002/pbc.23167. Epub 2011 Jun 16. PubMed PMID: 21681929; PubMed Central PMCID: PMC3253328.

16: Weisberg E, Ray A, Barrett R, Nelson E, Christie AL, Porter D, Straub C, Zawel L, Daley JF, Lazo-Kallanian S, Stone R, Galinsky I, Frank D, Kung AL, Griffin JD. Smac mimetics: implications for enhancement of targeted therapies in leukemia. Leukemia. 2010 Dec;24(12):2100-9. doi: 10.1038/leu.2010.212. Epub 2010 Sep 16. Erratum in: Leukemia. 2011 Jul;25(7):1221. PubMed PMID: 20844561; PubMed Central PMCID: PMC4037865.

Explore Compound Types